What is the chemical structure of 1-Pentanamine, 5-(phenylsulfonyl)-
What is the chemical structure of 1-Pentanamine, 5-(phenylsulfonyl)-
An In-Depth Technical Guide to 1-Pentanamine, 5-(phenylsulfonyl)-
Introduction
1-Pentanamine, 5-(phenylsulfonyl)- is a bifunctional organic molecule that incorporates a primary aliphatic amine and an aromatic sulfonamide. The unique combination of a flexible five-carbon chain terminating in a nucleophilic amino group, and a rigid, electron-withdrawing phenylsulfonyl group, makes this compound a subject of significant interest for researchers in medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1][2] The primary amine offers a versatile handle for further chemical modifications, such as amide bond formation or the introduction of other functional groups.
This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, predicted spectroscopic data, potential applications in drug development, and essential safety and handling protocols for 1-Pentanamine, 5-(phenylsulfonyl)-. The information presented herein is synthesized from established chemical principles and data from analogous structures, providing a robust framework for researchers and drug development professionals.
Chemical Structure and Properties
The chemical structure of 1-Pentanamine, 5-(phenylsulfonyl)- is characterized by a pentylamine backbone with a phenylsulfonyl group attached to the terminal carbon.
Molecular Structure
Caption: Chemical structure of 1-Pentanamine, 5-(phenylsulfonyl)-.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₂S | [3] |
| Molecular Weight | 227.32 g/mol | [3] |
| CAS Number | 944325-14-8 | [3] |
| SMILES | NCCCCCS(=O)(=O)c1ccccc1 | [3] |
Proposed Synthesis
Synthetic Workflow
Caption: Proposed synthetic workflow for 1-Pentanamine, 5-(phenylsulfonyl)-.
Experimental Protocol
Step 1: Protection of the Amino Group of 5-Amino-1-pentanol
-
To a stirred solution of 5-amino-1-pentanol in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.
Causality: The protection of the amine is crucial to prevent its reaction with the highly electrophilic benzenesulfonyl chloride in the subsequent step. The Boc group is a common and reliable protecting group for amines that is stable under the conditions of the sulfonylation reaction and can be removed under acidic conditions.
Step 2: Sulfonylation of the Hydroxyl Group
-
Dissolve the Boc-protected amino alcohol in a dry, aprotic solvent such as pyridine or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add benzenesulfonyl chloride to the stirred solution.
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
If using dichloromethane as the solvent, wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Boc-protected 1-pentanamine, 5-(phenylsulfonyl)-.
-
Purify the product by column chromatography on silica gel.
Causality: The reaction of an alcohol with a sulfonyl chloride in the presence of a base like pyridine is a standard method for the formation of a sulfonate ester. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.
Step 3: Deprotection of the Amino Group
-
Dissolve the purified Boc-protected product in a suitable solvent such as dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction at room temperature for a few hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-Pentanamine, 5-(phenylsulfonyl)-.
Causality: The Boc protecting group is readily cleaved under acidic conditions, regenerating the primary amine. The final basic workup is necessary to neutralize the ammonium salt and isolate the free amine.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.95 | m | 2H | Aromatic protons ortho to SO₂ |
| 7.50 - 7.65 | m | 3H | Aromatic protons meta and para to SO₂ |
| 4.10 - 4.20 | t | 2H | -CH₂-O-SO₂- |
| 2.60 - 2.70 | t | 2H | -CH₂-NH₂ |
| 1.60 - 1.80 | m | 2H | -CH₂-CH₂-O-SO₂- |
| 1.30 - 1.50 | m | 4H | -CH₂-CH₂-CH₂- and -CH₂-CH₂-NH₂ |
| 1.10 - 1.30 | br s | 2H | -NH₂ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| 140 - 145 | Aromatic C-SO₂ |
| 130 - 135 | Aromatic C-H (para) |
| 128 - 130 | Aromatic C-H (ortho) |
| 125 - 128 | Aromatic C-H (meta) |
| 68 - 72 | -CH₂-O-SO₂- |
| 40 - 45 | -CH₂-NH₂ |
| 30 - 35 | -CH₂-CH₂-NH₂ |
| 28 - 32 | -CH₂-CH₂-O-SO₂- |
| 20 - 25 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretching (primary amine) |
| 3050 - 3100 | Weak | Aromatic C-H stretching |
| 2850 - 2960 | Medium | Aliphatic C-H stretching |
| 1580 - 1600 | Medium | C=C stretching (aromatic) |
| 1330 - 1370 | Strong | Asymmetric SO₂ stretching |
| 1140 - 1180 | Strong | Symmetric SO₂ stretching |
Note: The characteristic strong absorptions for the sulfonyl group are key diagnostic peaks in the IR spectrum.[4]
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, 1-Pentanamine, 5-(phenylsulfonyl)- would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 228.1. Characteristic fragmentation patterns for sulfonamides often involve the loss of SO₂ (64 Da) and cleavage of the S-N or S-C bonds.[5][6]
Potential Applications in Drug Development
The structural features of 1-Pentanamine, 5-(phenylsulfonyl)- suggest several potential applications in drug discovery and development. The sulfonamide group is a privileged scaffold in medicinal chemistry, known for its ability to mimic the transition state of enzymatic reactions and to participate in key hydrogen bonding interactions with biological targets.[7][8]
As a Scaffold for Novel Therapeutics
The primary amine of 1-Pentanamine, 5-(phenylsulfonyl)- serves as a versatile synthetic handle for the construction of compound libraries. By acylating the amine with a diverse range of carboxylic acids, a library of N-acyl derivatives can be generated. These derivatives could be screened for activity against a variety of biological targets.
Hypothetical Drug-Target Interaction
Caption: Hypothetical interaction of a 1-Pentanamine, 5-(phenylsulfonyl)- derivative with an enzyme active site.
The phenyl ring can engage in hydrophobic or π-stacking interactions within a hydrophobic pocket of a protein target. The sulfonyl group is an excellent hydrogen bond acceptor, while the (acylated) amine can act as a hydrogen bond donor. The flexible pentyl chain allows the molecule to adopt a conformation that optimizes these interactions.
Potential Therapeutic Areas
-
Anticancer Agents: Many sulfonamide derivatives have shown potent anticancer activity, often by inhibiting enzymes such as carbonic anhydrases or kinases.[9]
-
Antibacterial Agents: The sulfonamide class of drugs were among the first effective antibacterial agents, and novel sulfonamides are still being explored to combat antibiotic resistance.[8]
-
Antiviral Agents: Certain sulfonamides have demonstrated antiviral properties, including activity against HIV.[7]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1-Pentanamine, 5-(phenylsulfonyl)-.
General Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[11]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[10]
Toxicological Information (Inferred)
-
Alkylamines: Can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[12]
-
Sulfonamides: Can cause skin irritation and may be harmful if inhaled or ingested.[10]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
1-Pentanamine, 5-(phenylsulfonyl)- is a molecule with significant potential for applications in drug discovery and materials science. Its bifunctional nature, combining the well-established sulfonamide pharmacophore with a versatile primary amine, makes it an attractive building block for the synthesis of novel compounds with a wide range of potential biological activities. This guide provides a foundational understanding of its structure, a plausible synthetic route, predicted spectroscopic properties, and potential applications, thereby serving as a valuable resource for researchers in the field.
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